molecular formula C14H14FNO3S B5429272 N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide

N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5429272
M. Wt: 295.33 g/mol
InChI Key: LDPSSIOJIFIFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Fluoro-4-methylphenylboronic acid”, are provided. It is a solid with a white appearance. It has a molecular weight of 168.17. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of “N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide” is not specified in the sources I found .

Safety and Hazards

The safety data sheet for “3-Fluoro-4-methylphenylboronic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide” are not available, research into similar compounds, such as 1,2,4-triazoles, is ongoing due to their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-10-3-4-11(9-14(10)15)16-20(17,18)13-7-5-12(19-2)6-8-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSSIOJIFIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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